5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid
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Overview
Description
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid is a complex organic compound that features a thiophene ring substituted with a carboxylic acid group and a fluorenylmethoxycarbonyl (Fmoc) protected amino group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions, such as the use of potassium permanganate or chromium trioxide.
Fmoc Protection of the Amino Group: The amino group is protected using Fmoc chloride in the presence of a base like sodium carbonate or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Piperidine, sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Deprotected amino derivatives.
Scientific Research Applications
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of protein interactions and enzyme mechanisms.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of this compound largely depends on its use. In peptide synthesis, the Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The thiophene ring can participate in various electronic interactions, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- Fmoc-5-amino-pentanoic acid
Uniqueness
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other Fmoc-protected amino acids. This makes it particularly useful in the synthesis of heterocyclic compounds and peptides with specific electronic requirements.
Biological Activity
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of C21H21N1O5S and a molecular weight of approximately 393.46 g/mol. The presence of the fluorenylmethoxycarbonyl (Fmoc) group suggests applications in peptide synthesis and other biochemical pathways.
Synthesis
The synthesis of this compound typically involves several steps, including the protection of amino groups, nucleophilic substitutions, and carboxylic acid formation. The Fmoc group is often used to protect amine functionalities during synthesis, allowing for selective reactions without interfering with other functional groups.
Antimicrobial Activity
Research indicates that derivatives of thiophene carboxylic acids exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds often range from 4 µg/mL to 32 µg/mL, indicating potent antibacterial effects.
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
II.b | 4 | S. aureus |
II.c | 8 | E. coli |
Cytotoxicity Studies
Cytotoxicity assays using human cell lines, such as A549 (adenocarcinomic human alveolar basal epithelial cells), have shown promising results for the safety profile of these compounds. For example, compound II.b exhibited no cytotoxicity at concentrations up to 128 µg/mL, which is significantly higher than its MIC value.
The mechanism underlying the biological activity of this compound is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The Fmoc moiety may also play a role in enhancing the lipophilicity of the compound, facilitating better membrane permeability.
Case Studies
- Antibacterial Efficacy : A study conducted on various thiophene derivatives showed that those with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their electron-donating counterparts. This suggests that structural modifications can significantly influence biological activity.
- Cytotoxicity Assessment : In a cytotoxicity study involving multiple human cancer cell lines, the tested thiophene derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as chemotherapeutic agents.
Properties
IUPAC Name |
5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4S/c23-20(24)19-10-9-13(27-19)11-22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18H,11-12H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPSFRLVPGNHGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(S4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476362-75-1 |
Source
|
Record name | 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.